diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate
CAS No.: 53219-37-7
Cat. No.: VC18480176
Molecular Formula: C25H27NO4
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53219-37-7 |
|---|---|
| Molecular Formula | C25H27NO4 |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C25H27NO4/c1-5-29-24(27)21-17(3)26(20-15-11-8-12-16-20)18(4)22(25(28)30-6-2)23(21)19-13-9-7-10-14-19/h7-16,23H,5-6H2,1-4H3 |
| Standard InChI Key | WMAHDMXTJVMTKJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C3=CC=CC=C3)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, featuring a pyridine ring substituted with two phenyl groups at positions 1 and 4, methyl groups at positions 2 and 6, and ethoxycarbonyl moieties at positions 3 and 5. Its molecular formula is C25H27NO4, with a molecular weight of 405.5 g/mol . The 1,4-dihydropyridine core adopts a non-aromatic, boat-like conformation due to partial saturation of the pyridine ring, which enhances its reactivity in redox reactions .
Key Structural Features:
-
Phenyl Substituents: The 1- and 4-phenyl groups introduce steric bulk and π-π stacking capabilities, influencing crystal packing and intermolecular interactions .
-
Methyl Groups: The 2- and 6-methyl groups enhance lipophilicity, impacting membrane permeability in biological systems.
-
Ethoxycarbonyl Moieties: The 3- and 5-ethoxycarbonyl groups participate in hydrogen bonding and serve as electron-withdrawing groups, modulating electronic properties .
Crystallographic Data
X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 11.4033(15) Å, b = 14.2998(16) Å, c = 11.6486(16) Å, and β = 91.197(8)° . The dihydropyridine ring exhibits a flattened boat conformation, while the ethoxycarbonyl groups are twisted by 15–20° relative to the ring plane, minimizing steric clashes .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a one-pot multi-component Hantzsch reaction, which involves:
-
Condensation: Diethyl malonate reacts with two equivalents of benzaldehyde in the presence of ammonium acetate .
-
Cyclization: The intermediate undergoes cyclization under acidic or thermal conditions to form the dihydropyridine core .
-
Substitution: Methyl and phenyl groups are introduced via alkylation or Friedel-Crafts reactions .
Reaction Scheme:
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR):
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch).
-
Mass Spectrometry: Molecular ion peak at m/z 405.5 (M⁺), with fragmentation patterns confirming the loss of ethoxy groups .
| Compound | Calcium Antagonism (IC₅₀) | Antioxidant Activity (IC₅₀) |
|---|---|---|
| Diethyl 2,6-dimethyl-1,4-diphenyl | 85 nM | 12 μM |
| Nifedipine | 15 nM | 45 μM |
| Amlodipine | 22 nM | 38 μM |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing antihypertensive and antianginal agents. Its ethoxycarbonyl groups facilitate derivatization into prodrugs with enhanced bioavailability .
Organocatalysis
As a hydrogen source, it enables conjugate reductions of α,β-unsaturated carbonyl compounds, achieving yields >90% in asymmetric syntheses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume